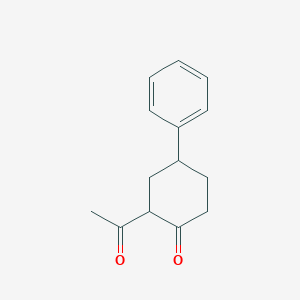

2-Acetyl-4-phenylcyclohexanone

Description

Overview of Cyclohexanone (B45756) Derivatives in Synthetic Organic Chemistry

Cyclohexanone and its derivatives are fundamental six-membered cyclic compounds that feature a ketone functional group. wikipedia.org This structural motif is a versatile building block in organic synthesis due to the reactivity of the carbonyl group and the adjacent α-carbons. sioc-journal.cn Cyclohexanone derivatives are key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. ontosight.aiontosight.ai The reactivity of the carbonyl group allows for nucleophilic addition reactions, while the α-methylene groups can be functionalized through various reactions, such as alkylation and condensation. sioc-journal.cn The diverse applications of cyclohexanone derivatives stem from their ability to be readily modified, leading to a vast range of structures with unique chemical and physical properties. ontosight.ai

Evolution of Academic Research Focus on 2-Acetyl-4-phenylcyclohexanone

While extensive research exists on cyclohexanone derivatives, the specific compound this compound has been a subject of more focused investigations. Early studies involving this compound often centered on its synthesis and its role as an intermediate in creating more complex polycyclic structures, such as adamantane (B196018) derivatives. researchgate.net More recent research has explored its reactivity in various chemical transformations and its potential applications in different areas of synthetic chemistry. The evolution of analytical techniques has also allowed for a more detailed characterization of this compound and its reaction products.

Structural Significance of the this compound Core

The structure of this compound is notable for its combination of a cyclohexanone ring, an acetyl group at the 2-position, and a phenyl group at the 4-position. This unique arrangement of functional groups imparts specific reactivity to the molecule. The acetyl group, a keto-enol tautomer, provides an additional site for reactions, while the phenyl group influences the stereochemistry and electronic properties of the cyclohexanone ring. The presence of these substituents creates a chiral center, leading to the possibility of stereoisomers, which can be of significant interest in asymmetric synthesis.

Scope and Objectives of Research on this compound

Research on this compound primarily aims to understand its synthetic accessibility and its utility as a precursor in organic synthesis. Key objectives include the development of efficient synthetic methods for its preparation and the exploration of its reactivity towards various reagents. prepchem.com A significant area of interest is its use in the construction of more elaborate molecular architectures. researchgate.net The study of its chemical properties and spectroscopic characterization is also crucial for confirming its structure and understanding its behavior in chemical reactions.

Structure

3D Structure

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

2-acetyl-4-phenylcyclohexan-1-one |

InChI |

InChI=1S/C14H16O2/c1-10(15)13-9-12(7-8-14(13)16)11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 |

InChI Key |

HLJFXCWDRATSTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(CCC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetyl 4 Phenylcyclohexanone

Classical Retrosynthetic Approaches to 2-Acetyl-4-phenylcyclohexanone

The planning of organic syntheses often begins with a process known as retrosynthetic analysis, where a target molecule is mentally deconstructed into simpler, readily available precursors. wikipedia.orgamazonaws.com This approach provides a logical framework for designing viable synthetic routes.

Early Multistep Convergent and Linear Syntheses

For a molecule like this compound, the most logical retrosynthetic disconnection involves cleaving the bond between the carbonyl of the acetyl group and the cyclohexanone (B45756) ring. This disconnection simplifies the target molecule into two synthons: a 4-phenylcyclohexanone (B41837) enolate (a nucleophile) and an acetyl cation (an electrophile). amazonaws.com The corresponding real-world reagents, or synthetic equivalents, would be 4-phenylcyclohexanone and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. egrassbcollege.ac.in

This retrosynthetic analysis points towards a direct, linear synthesis involving the acylation of a pre-formed 4-phenylcyclohexanone ring. The synthesis of the 4-phenylcyclohexanone precursor itself could be envisioned through several classical routes, such as a Friedel-Crafts type reaction or a transition metal-catalyzed cross-coupling to attach the phenyl group to a cyclohexanone scaffold. thermofisher.com

Historical Precedent Reactions Utilized

A well-documented classical synthesis of this compound utilizes the direct acylation of 4-phenylcyclohexanone. This method employs a Lewis acid catalyst to promote the reaction between the ketone and an acylating agent. Specifically, 4-phenylcyclohexanone is treated with acetic anhydride in the presence of a boron trifluoride-acetic acid complex. prepchem.comprepchem.com The reaction is initially performed at a low temperature (ice-cooling) and then allowed to proceed at room temperature, followed by heating to ensure completion. prepchem.com This approach represents a standard and historically significant method for the α-acylation of ketones.

The table below summarizes the details of this classical synthesis method. prepchem.com

| Reactant | Reagent 1 | Catalyst | Conditions | Yield |

| 4-Phenylcyclohexanone | Acetic Anhydride | 40% Boron trifluoride-acetic acid complex | 1) Stirring under ice cooling (30 min) 2) Room temperature (4 hours) 3) 80°C (1.5 hours) after adding ammonium (B1175870) acetate (B1210297) solution | ~75-80% (based on 1.77 g product from 2 g reactant) |

Modern and Efficient Synthetic Strategies for this compound

While classical methods provide a reliable route to the target compound, modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Research has increasingly focused on developing catalytic methods that offer high levels of stereocontrol and adhere to the principles of green chemistry.

Enantioselective and Diastereoselective Synthesis of Chiral Variants

This compound possesses two stereocenters, at positions C2 and C4. This means the compound can exist as multiple stereoisomers (enantiomers and diastereomers). The synthesis of a single, specific stereoisomer is crucial in fields like pharmaceutical development, where different enantiomers can have vastly different biological activities. mdpi.com

Achieving stereocontrol in the synthesis of 2,4-disubstituted cyclohexanones is a significant challenge. Enantioselective synthesis aims to produce a single enantiomer or a mixture enriched in one enantiomer. organic-chemistry.org Diastereoselective synthesis focuses on controlling the relative stereochemistry between the two stereocenters to favor one diastereomer (e.g., cis vs. trans) over others. nih.gov

While specific, documented enantioselective syntheses for this compound are not prevalent in readily available literature, modern strategies developed for similar ketones could be applied. For instance:

Chiral Auxiliaries : A chiral auxiliary could be temporarily attached to the 4-phenylcyclohexanone precursor to direct the incoming acetyl group to one face of the molecule, thereby inducing stereoselectivity.

Substrate Control : If the 4-phenylcyclohexanone starting material is already chiral (i.e., a single enantiomer), it can influence the stereochemical outcome of the subsequent acylation reaction.

Catalyst-Controlled Reactions : The use of chiral catalysts is the most elegant and modern approach, as it allows for the generation of chiral products from achiral starting materials in a catalytic fashion. unibo.it

Catalytic Methodologies (e.g., Organocatalysis, Transition Metal Catalysis)

Modern synthetic efforts heavily rely on catalysis to achieve high efficiency and selectivity. Both transition metal catalysis and organocatalysis offer powerful tools for constructing molecules like this compound.

Transition Metal Catalysis The classical synthesis using a boron trifluoride complex is an example of Lewis acid catalysis. prepchem.com Modern transition metal catalysis offers a broader range of transformations. Ruthenium-catalyzed α-alkylation of 4-phenylcyclohexanone has been demonstrated, providing a precedent for C-C bond formation at the α-position. sigmaaldrich.com Palladium catalysis is another cornerstone of modern synthesis, often used for cross-coupling reactions to form the 4-phenylcyclohexanone precursor or potentially for direct C-H activation/acylation. researchgate.net Chiral transition metal complexes could be employed to render these reactions enantioselective. acs.org

Organocatalysis Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful field, particularly for asymmetric synthesis. nih.gov

Enamine Catalysis : Proline and its derivatives can catalyze reactions of ketones by forming a nucleophilic enamine intermediate. researchgate.net An organocatalytic, enantioselective acylation could proceed through a chiral enamine formed from 4-phenylcyclohexanone and a chiral amine catalyst.

Brønsted Acid Catalysis : Chiral Brønsted acids, such as chiral phosphoric acids, have been used to achieve the enantioselective protonation of silyl (B83357) enol ethers to generate chiral ketones like 2-phenylcyclohexanone. acs.org A similar strategy could potentially be adapted for the synthesis of chiral this compound.

The table below outlines potential modern catalytic strategies.

| Catalysis Type | Catalyst Example | Proposed Reaction | Potential Advantage |

| Transition Metal | Chiral Palladium Complex | Asymmetric α-Acylation | High efficiency, potential for high enantioselectivity. researchgate.net |

| Transition Metal | Ruthenium Complex | α-Acylation | Precedent exists for α-alkylation of the same substrate. sigmaaldrich.com |

| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Enantioselective Acylation via Enamine Intermediate | Metal-free, environmentally benign, high enantioselectivity. researchgate.netrsc.org |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Acylation of Silyl Enol Ether | Proven method for related chiral ketones. acs.org |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comrsc.org The classical synthesis of this compound can be evaluated against these principles. The use of a hazardous reagent like boron trifluoride and organic solvents such as benzene (B151609) or ether is not ideal from a green chemistry perspective. prepchem.comprepchem.com

Modern approaches can offer greener alternatives:

Safer Reagents and Catalysts : Replacing stoichiometric and hazardous Lewis acids like BF3 with catalytic amounts of more benign metal catalysts or with metal-free organocatalysts improves safety and reduces waste. rasayanjournal.co.inrasayanjournal.co.in

Alternative Solvents : The use of water, ionic liquids, or solvent-free conditions can significantly reduce the environmental impact of a synthesis. rsc.org Many organocatalytic reactions have been successfully performed in water. researchgate.net

Energy Efficiency : Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. sigmaaldrich.com

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. Catalytic approaches are inherently better in this regard than those using stoichiometric reagents. wjpmr.com

A future "green" synthesis of this compound would likely involve an organocatalytic or highly efficient transition-metal-catalyzed process performed under solvent-free conditions or in an environmentally benign solvent like water, possibly with microwave irradiation to improve energy efficiency.

Flow Chemistry and Continuous Synthesis Techniques

While specific literature on the flow chemistry synthesis of this compound is not available, the application of continuous synthesis techniques to the production of related diketones suggests its feasibility. rsc.orgrsc.orgresearchgate.netillinois.edu Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher yields and reproducibility. illinois.edu

For instance, a continuous-flow process for the oxidation of alkynes to 1,2-diketones using KMnO4 has been developed. rsc.orgresearchgate.net This method utilizes pulsed sonication to prevent reactor clogging by MnO2, ensuring high yields. rsc.org Such a setup could potentially be adapted for the synthesis of precursors to this compound. The Paal-Knorr reaction of 1,4-diketones with ammonia (B1221849) to form pyrroles has also been successfully translated to a flow process, highlighting the adaptability of diketone chemistry to continuous manufacturing. illinois.edu

Furthermore, visible light-promoted photocyclization of 1,2-diketones to functionalized 2-hydroxycyclobutanones has been demonstrated in a continuous flow system, offering an eco-friendly alternative to batch reactions with reduced reaction times and simplified purification. rsc.org The principles from these studies could inform the design of a continuous synthesis route for this compound.

Exploration of Chemo-, Regio-, and Stereoselectivity in this compound Formation

The formation of this compound presents significant challenges in controlling chemo-, regio-, and stereoselectivity. The molecule contains two stereocenters, meaning that multiple stereoisomers can be formed.

Chemo- and Regioselectivity: In the acylation of 4-phenylcyclohexanone, the acetyl group is directed to the 2-position. This regioselectivity is governed by the electronic and steric properties of the starting material and the reaction conditions. In Robinson annulation approaches, the regioselectivity of both the initial Michael addition and the subsequent aldol (B89426) condensation must be controlled to obtain the desired product.

Stereoselectivity: The relative orientation of the acetyl and phenyl groups can be either cis or trans. The stereochemical outcome of the reaction is influenced by the choice of reagents, catalysts, and reaction conditions.

Diastereoselective synthesis of highly substituted cyclohexanones has been achieved through cascade Michael reactions. beilstein-journals.org For example, the reaction of curcumins with arylidenemalonates in the presence of a phase-transfer catalyst can yield functionalized cyclohexanones with complete diastereoselectivity. beilstein-journals.orgresearchgate.net Similarly, the stereoselective synthesis of cyclohexanes with multiple stereocenters has been accomplished using rhodium-carbene initiated domino reactions. nih.gov

Asymmetric synthesis of substituted cyclohexanones has been a significant area of research. Chiral ionic liquids have been used to catalyze the asymmetric Michael addition of cyclohexanone to chalcones, with the solvent playing a crucial role in determining the enantioselectivity. nih.gov Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of substituted cyclohexenones. For instance, the intramolecular aldol condensation of ketoaldehydes can be catalyzed by organocatalysts to produce optically active 4-substituted 2-cyclohexenones with little loss of optical purity. nih.gov

A summary of catalysts and conditions influencing stereoselectivity in related cyclohexanone syntheses is presented below:

| Reaction Type | Catalyst/Conditions | Stereochemical Control | Reference |

| Asymmetric Michael Addition | Imidazolium L-prolinate (chiral ionic liquid) | Solvent-dependent enantioselectivity | nih.gov |

| Cascade Michael Addition | Aqueous KOH, TBAB (phase-transfer catalyst) | Complete diastereoselectivity | beilstein-journals.org |

| Rhodium-Carbene Domino Reaction | Rhodium-carbene | High diastereoselectivity and enantioselectivity | nih.gov |

| Intramolecular Aldol Condensation | Organocatalyst | High optical purity | nih.gov |

Total Synthesis Pathways of Complex Organic Molecules Incorporating the this compound Motif

The this compound scaffold represents a versatile building block for the synthesis of more complex organic molecules. While no total syntheses explicitly utilizing this specific compound have been reported, the substituted cyclohexanone motif is a common feature in many natural products and pharmaceutically active compounds.

For example, the cyclohexanone skeleton is the core structure in Garsubellin A, a potent inducer of choline (B1196258) acetyltransferase with potential applications in the treatment of Alzheimer's disease. beilstein-journals.org The synthesis of such molecules often relies on cascade reactions to construct the functionalized cyclohexanone ring with high stereocontrol. beilstein-journals.org

The 4-phenylcyclohexanone unit itself is used in the synthesis of various biologically active molecules. It has been employed in the preparation of CCR2 antagonists for treating rheumatoid arthritis and atherosclerosis. chemicalbook.com It is also a precursor for the synthesis of benzomorphan (B1203429) scaffolds through intramolecular Buchwald-Hartwig arylation. d-nb.info

The synthesis of steroid hormones, such as estrone, has been accomplished using a Robinson annulation reaction where a β-diketone is reacted with an α,β-unsaturated ketone to construct the steroidal ring system. libretexts.org This highlights how a diketone functionality, similar to that in this compound, can be a key component in the assembly of complex polycyclic structures. The Wieland-Miescher ketone, a classic building block in steroid synthesis, is itself a product of a Robinson annulation.

Advanced Spectroscopic and Chromatographic Characterization of 2 Acetyl 4 Phenylcyclohexanone

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of 2-Acetyl-4-phenylcyclohexanone

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Assignments

No specific data available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

No specific data available.

Dynamic NMR Studies of Conformational Interconversions in this compound

No specific data available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting

No specific data available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

No specific data available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

No specific data available.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions of this compound

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in its solid state. For this compound, which possesses multiple stereocenters, single-crystal X-ray diffraction would unambiguously determine the relative stereochemistry of the acetyl and phenyl groups on the cyclohexanone (B45756) ring. Furthermore, if a single enantiomer is crystallized, the analysis can establish its absolute configuration. wikipedia.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution, from which the positions of individual atoms can be mapped. The key outputs of this analysis are the unit cell dimensions (the smallest repeating unit of the crystal lattice), the space group (describing the symmetry elements of the crystal), and the precise coordinates of each atom.

Beyond the intramolecular structure, X-ray crystallography provides invaluable insight into the supramolecular architecture, revealing the network of intermolecular interactions that stabilize the crystal lattice. ias.ac.ineurjchem.com These non-covalent interactions, such as hydrogen bonds (e.g., C-H···O), van der Waals forces, and potentially π-π stacking between the phenyl rings of adjacent molecules, govern the crystal packing and influence the material's bulk properties. cetjournal.itmdpi.com Analysis of these interactions helps in understanding the principles of molecular recognition and crystal engineering. ias.ac.in

Table 1: Representative Crystallographic Data for an Organic Molecule like this compound

| Parameter | Illustrative Value |

|---|---|

| Empirical Formula | C₁₄H₁₆O₂ |

| Formula Weight | 216.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 95.5° |

| Volume | 1053 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.362 g/cm³ |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Assignment of Enantiomers

Chiroptical spectroscopy techniques are essential for studying chiral molecules like this compound in solution. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. wikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgnih.gov An ORD spectrum plots specific rotation against wavelength. A key feature is the Cotton effect, which is the combination of a peak and a trough in the ORD curve occurring in the wavelength region where the molecule absorbs light (its chromophore). slideshare.net The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral centers near the chromophore—in this case, the carbonyl group of the cyclohexanone.

Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. slideshare.net A CD spectrum plots this difference in absorption against wavelength, resulting in positive or negative peaks. Like ORD, the sign of the CD peak (the Cotton effect) provides information about the absolute configuration of the molecule. slideshare.net

For this compound, the n→π* electronic transition of the carbonyl group serves as the primary chromophore, typically appearing in the 280-300 nm region. By analyzing the sign of the Cotton effect associated with this transition and applying established stereochemical rules (such as the Octant Rule for ketones), the absolute configuration (R or S) of the enantiomers can be determined.

Advanced Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatography is a powerful technique for separating, identifying, and purifying the components of a mixture. mdpi.com For a compound like this compound, various advanced chromatographic methods are indispensable for assessing chemical purity and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For purity assessment of a synthesized batch of this compound, a reversed-phase HPLC method is typically employed. researchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This method can effectively separate the target compound from starting materials, by-products, and other impurities.

The same principles can be scaled up for preparative HPLC, which uses larger columns and higher flow rates to isolate larger quantities of the compound. lcms.cz This is particularly useful for separating diastereomers, which have different physical properties and can often be resolved on standard achiral columns. researchgate.net

Table 2: Illustrative Analytical HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Expected Retention Time | ~5.8 min |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is well-suited for assessing the volatility of this compound and confirming its thermal stability under the conditions of the analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase.

The retention time in GC is dependent on the compound's boiling point and its interaction with the stationary phase. The emergence of a single, sharp peak would indicate the compound is sufficiently volatile and stable for GC analysis. The presence of degradation peaks would suggest thermal instability.

Table 3: Typical Gas Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 150 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Since this compound is a chiral molecule, it exists as a mixture of stereoisomers. Chiral chromatography is the most effective method for separating these isomers, particularly the enantiomers, which have identical physical properties in an achiral environment. phenomenex.comnih.gov This technique utilizes a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely successful for resolving a broad range of racemic compounds. nih.govhplc.eu The separation of the enantiomers of this compound would involve screening various chiral columns and mobile phase systems (both normal-phase and reversed-phase) to find the optimal conditions for baseline resolution. nsf.gov This allows for the accurate determination of enantiomeric excess (ee) and the isolation of pure enantiomers for further study.

Table 4: Example Chiral HPLC Method for Enantiomer Resolution

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate)-based CSP (e.g., Chiralcel® OD-H) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Hypothetical Retention Time (Enantiomer 1) | 12.3 min |

| Hypothetical Retention Time (Enantiomer 2) | 14.1 min |

Chemical Transformations and Reactivity Profiles of 2 Acetyl 4 Phenylcyclohexanone

Reactions Involving the Acetyl Moiety

The acetyl group (-COCH₃) attached to the cyclohexanone (B45756) ring is a key site of reactivity. It contains a reactive carbonyl group and acidic α-protons on its methyl group, enabling a variety of chemical transformations.

Nucleophilic Additions to the Carbonyl Group

The two carbonyl carbons in 2-Acetyl-4-phenylcyclohexanone are both electrophilic sites susceptible to nucleophilic attack. However, the exocyclic acetyl carbonyl is generally more reactive than the endocyclic ketone carbonyl due to reduced steric hindrance. Nucleophilic addition to the acetyl group typically proceeds via the standard mechanism where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate that is subsequently protonated to form an alcohol.

Common nucleophilic addition reactions include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can selectively reduce the acetyl carbonyl to a secondary alcohol, yielding 2-(1-hydroxyethyl)-4-phenylcyclohexanone. libretexts.orglumenlearning.com The choice of reducing agent and reaction conditions can influence the stereoselectivity of the resulting alcohol.

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, act as carbon nucleophiles. masterorganicchemistry.comorganic-chemistry.orglibretexts.org They readily add to the acetyl carbonyl to form tertiary alcohols after acidic workup. For example, reaction with methylmagnesium bromide would yield 2-(2-hydroxypropan-2-yl)-4-phenylcyclohexanone.

| Nucleophile/Reagent | Product Type | Illustrative Product Name |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | 2-(1-Hydroxyethyl)-4-phenylcyclohexanone |

| Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol | 2-(2-Hydroxypropan-2-yl)-4-phenylcyclohexanone |

| Hydrogen Cyanide (HCN) / Cyanide Salt (NaCN) | Cyanohydrin | 2-(1-Cyano-1-hydroxyethyl)-4-phenylcyclohexanone |

Aldol (B89426) and Knoevenagel Condensation Pathways

The protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.

Aldol Condensation: In the presence of a base, the enolate generated from the acetyl group can attack the carbonyl group of another molecule, such as an aldehyde (a crossed-aldol reaction), to form a β-hydroxy ketone. wikipedia.org Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone. Cross-aldol reactions are most effective when the aldehyde partner is non-enolizable (e.g., benzaldehyde) to prevent self-condensation and product mixtures. wikipedia.org

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group, typically flanked by two electron-withdrawing groups. wikipedia.orgsigmaaldrich.com While the most acidic proton in this compound is between the two carbonyls, the acetyl methyl protons can also participate. More characteristically, the entire dicarbonyl compound can serve as the active methylene component in a Knoevenagel condensation with an aldehyde. rsc.orgyoutube.com This reaction is often catalyzed by a weak base, such as an amine, and typically results in a dehydrated product. wikipedia.org

| Reaction Type | Reactant Partner | Intermediate Product | Final Product (after dehydration) |

|---|---|---|---|

| Crossed-Aldol Addition | Benzaldehyde | β-Hydroxy Ketone | α,β-Unsaturated Ketone |

| Knoevenagel Condensation | Aromatic or Aliphatic Aldehyde | β-Hydroxy Dicarbonyl | α,β-Unsaturated Dicarbonyl |

Enolization and Enolate Chemistry of this compound

As a β-dicarbonyl compound, this compound can exist in equilibrium with its enol tautomer. The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation between the double bond and the remaining carbonyl group. Studies on the parent 2-acetylcyclohexanone show that it exists with a significant enol content, especially in aprotic solvents. acs.orgrsc.orgresearchgate.net

Deprotonation with a base generates an enolate anion, which is a powerful nucleophile. The site of deprotonation is dependent on the reaction conditions. udel.eduochemacademy.com

Thermodynamic Enolate: Removal of the most acidic proton, located on the carbon between the two carbonyl groups (C2), leads to the most stable, or thermodynamic, enolate. This enolate is stabilized by delocalization of the negative charge across both oxygen atoms. Formation of this enolate is favored by weaker bases and higher temperatures, allowing equilibrium to be established. pharmaxchange.infomasterorganicchemistry.com

Kinetic Enolate: Deprotonation can also occur at the less sterically hindered, albeit less acidic, methyl group of the acetyl moiety. This leads to the kinetic enolate, which is formed faster. ochemacademy.compharmaxchange.info Its formation is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. udel.eduochemacademy.com A third, less favorable, enolate can be formed at the C6 position of the cyclohexanone ring.

The ability to selectively generate different enolates allows for regiocontrolled alkylation and acylation reactions, which are fundamental in synthetic organic chemistry.

Reactivity of the Cyclohexanone Ring System

The cyclohexanone ring, bearing both the acetyl and phenyl groups, also exhibits distinct reactivity, particularly through its enolate and the attached aromatic ring.

Michael Addition and Conjugate Addition Reactions

While this compound itself is not an α,β-unsaturated system and thus not a Michael acceptor, its enolate is an excellent Michael donor. masterorganicchemistry.comwikipedia.org The thermodynamically favored enolate, formed by deprotonating the C2 position, is a soft nucleophile that preferentially undergoes conjugate (or 1,4-) addition to Michael acceptors. youtube.com

Typical Michael acceptors include:

α,β-Unsaturated ketones (e.g., methyl vinyl ketone)

α,β-Unsaturated esters (e.g., ethyl acrylate)

α,β-Unsaturated nitriles (e.g., acrylonitrile)

The reaction involves the formation of a new carbon-carbon bond at the β-carbon of the acceptor, resulting in a 1,5-dicarbonyl compound (or a related structure), which is a valuable synthetic intermediate. wikipedia.org

Electrophilic and Nucleophilic Substitutions at Ring Carbons

Electrophilic Substitution: The primary site for electrophilic substitution is the phenyl ring. The cyclohexanone ring acts as an alkyl substituent, which is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation will introduce substituents primarily at the ortho and para positions of the phenyl ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the standard EAS mechanism involving the formation of a cationic intermediate (arenium ion). masterorganicchemistry.comlibretexts.org

| Reaction | Reagents | Electrophile | Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho- and Para-nitro substituted products |

| Bromination | Br₂, FeBr₃ | Br⁺ | Ortho- and Para-bromo substituted products |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Ortho- and Para-acyl substituted products |

Nucleophilic Substitution: Nucleophilic substitution reactions are not characteristic of the unsubstituted carbons of the cyclohexanone or phenyl rings. The sp³-hybridized carbons of the cyclohexane ring lack a suitable leaving group for nucleophilic attack. Similarly, nucleophilic aromatic substitution on the phenyl ring is energetically unfavorable as it lacks strong electron-withdrawing groups and requires harsh reaction conditions.

Cycloaddition Reactions (e.g., Diels-Alder) Involving Unsaturated Derivatives

The saturated nature of the cyclohexanone ring in this compound precludes its direct participation as the diene or dienophile component in conventional cycloaddition reactions. However, the introduction of unsaturation into the ring system unlocks this reactivity. The formation of an α,β-unsaturated ketone, such as 2-acetyl-4-phenylcyclohex-2-en-1-one, transforms the molecule into a potent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.

The Diels-Alder reaction involves the combination of a 4π-electron component (the diene) with a 2π-electron component (the dienophile) to form a new six-membered ring. masterorganicchemistry.com The reaction is highly stereospecific and its rate is enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com In the case of 2-acetyl-4-phenylcyclohex-2-en-1-one, the acetyl and carbonyl groups act as electron-withdrawing moieties, activating the double bond for reaction with various dienes.

The table below outlines potential Diels-Alder reactions involving an unsaturated derivative of this compound.

| Diene | Reaction Type | Typical Conditions | Expected Product Core Structure |

| 1,3-Butadiene | [4+2] Cycloaddition | Thermal (Heat) | Substituted octahydronaphthalene |

| 2,3-Dimethyl-1,3-butadiene | [4+2] Cycloaddition | Thermal (Heat) | Dimethyl-substituted octahydronaphthalene |

| Cyclopentadiene | [4+2] Cycloaddition | Low Temperature | Fused polycyclic system with endo/exo isomerism |

| Danishefsky's Diene | [4+2] Cycloaddition | Mild Heat | Functionalized bicyclic system, readily converted to a cyclohexenone |

Beyond the [4+2] cycloadditions, other pericyclic reactions are possible. For instance, photochemical [2+2] cycloaddition reactions are a known transformation for cyclohexenone derivatives. researchgate.net This reaction, proceeding through a stepwise diradical mechanism, could be used to form four-membered cyclobutane rings by reacting the enone with an alkene. researchgate.net The regioselectivity of such reactions is often governed by the stability of the intermediate diradical species.

Transformations of the Phenyl Substituent

The phenyl group attached to the cyclohexanone ring is a versatile handle for further molecular elaboration through reactions characteristic of aromatic systems.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic rings. wikipedia.org The reaction proceeds via a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (an arenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu The first step, the disruption of aromaticity, is typically the rate-determining step. uci.edu

| Reaction | Reagents | Electrophile (E+) | Expected Product Structure |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Acetyl-4-(3-nitrophenyl)cyclohexanone |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Acetyl-4-(3-bromophenyl)cyclohexanone |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 2-Acetyl-4-(3-acylphenyl)cyclohexanone |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-(2-Acetylcyclohexan-4-yl)benzenesulfonic acid |

Following functionalization of the phenyl ring via electrophilic aromatic substitution (e.g., halogenation), transition metal-catalyzed cross-coupling reactions offer a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. thermofisher.commdpi.com These reactions have become indispensable tools in modern organic synthesis. thermofisher.com Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly prominent. researchgate.net

For these reactions to occur, a substrate such as 2-acetyl-4-(3-bromophenyl)cyclohexanone would be required. This aryl bromide can then be coupled with a variety of partners under the influence of a transition metal catalyst, typically palladium. researchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed | Product Example (from bromo-derivative) |

| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, base | C(sp²)-C(sp²) | 2-Acetyl-4-(biphenyl-3-yl)cyclohexanone |

| Heck Coupling | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, PPh₃, base | C(sp²)-C(sp²) | 2-Acetyl-4-(3-vinylphenyl)cyclohexanone |

| Sonogashira Coupling | Terminal alkyne (e.g., H-C≡CR) | PdCl₂(PPh₃)₂, CuI, base | C(sp²)-C(sp) | 2-Acetyl-4-(3-(alkynyl)phenyl)cyclohexanone |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, ligand, base | C(sp²)-N | 2-Acetyl-4-(3-(dialkylamino)phenyl)cyclohexanone |

Rearrangement Reactions and Pericyclic Transformations of this compound Derivatives

The carbonyl group of the cyclohexanone ring is a key site for initiating molecular rearrangements. One of the most significant is the Baeyer-Villiger oxidation, which converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxy acid. wiley-vch.de The reaction proceeds via the formation of a Criegee intermediate, followed by the migration of one of the α-carbon substituents to an electron-deficient oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl. wiley-vch.de For this compound, migration of the more substituted C6 carbon would be expected, leading to a seven-membered lactone.

Another potential transformation is the Schmidt reaction, which involves treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. This reaction converts the ketone into a lactam, inserting a nitrogen atom adjacent to the carbonyl group. msu.edu

Pericyclic transformations beyond cycloadditions, such as electrocyclic reactions and sigmatropic rearrangements, could be accessed through unsaturated derivatives of this compound. msu.edu For example, a conjugated diene system could be synthesized from the parent molecule, which could then undergo a thermally or photochemically induced electrocyclic ring-closing or ring-opening reaction, governed by the Woodward-Hoffmann rules.

| Reaction Type | Reagents | Key Transformation | Expected Product Type |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | Ketone → Lactone | Seven-membered ring lactone |

| Schmidt Reaction | HN₃, H₂SO₄ | Ketone → Lactam | Seven-membered ring lactam |

| Electrocyclic Ring Opening | Heat or UV light (on a diene derivative) | Cyclic diene → Acyclic triene | Ring-opened polyene system |

Mechanistic Investigations of Key Reactivity Pathways and Transition States

Understanding the mechanisms of these transformations is crucial for predicting outcomes and optimizing reaction conditions. Modern computational chemistry provides significant insight into reaction pathways and the structures of transient species. researchgate.netresearchgate.net

Cycloaddition Reactions : The Diels-Alder reaction is generally considered a concerted process, meaning bond formation occurs in a single step through a cyclic transition state. mdpi.com However, the degree of synchronicity—the extent to which the two new sigma bonds form simultaneously—can vary. mdpi.com Computational studies can elucidate the geometry of the transition state and the activation energy of the reaction. In contrast, photochemical [2+2] cycloadditions often proceed through a stepwise mechanism involving the formation of a diradical intermediate, and the stability of this intermediate dictates the product's regiochemistry. researchgate.net

Electrophilic Aromatic Substitution : The mechanism involves the formation of a high-energy carbocation intermediate known as a Wheland intermediate or σ-complex. uci.edu This intermediate is resonance-stabilized, with the positive charge delocalized at the ortho and para positions relative to the point of electrophilic attack. The rate-determining step is the formation of this complex, as it involves the temporary loss of aromaticity. masterorganicchemistry.com The subsequent fast step is the loss of a proton to a weak base, which restores the stable aromatic system.

Transition Metal-Catalyzed Coupling : These reactions proceed via a catalytic cycle involving the metal center. For a Suzuki-Miyaura coupling, the generally accepted mechanism includes three main stages:

Oxidative Addition : The aryl halide adds to the low-valent palladium catalyst (e.g., Pd(0)), forming a Pd(II) species.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Rearrangement Reactions : The Baeyer-Villiger oxidation mechanism is well-established and involves the nucleophilic attack of the peroxy acid on the protonated carbonyl carbon. This forms the tetrahedral Criegee intermediate. The key step is the concerted migration of an alkyl or aryl group with retention of its stereochemistry, coupled with the departure of a carboxylate leaving group. wiley-vch.de

The table below summarizes key mechanistic features for these reaction classes.

| Reaction Class | Key Intermediate(s) | Nature of Transition State | Key Mechanistic Feature |

| [4+2] Cycloaddition | None (concerted) | Cyclic, six-membered | Pericyclic, concerted bond formation |

| Electrophilic Aromatic Substitution | Wheland Intermediate (σ-complex) | Corresponds to formation of intermediate | Disruption and restoration of aromaticity |

| Suzuki-Miyaura Coupling | Pd(II) organometallic species | Varies for each step in the cycle | Catalytic cycle (Oxidative Addition, Transmetalation, Reductive Elimination) |

| Baeyer-Villiger Oxidation | Criegee Intermediate | Involves concerted migration | Anionotropic 1,2-rearrangement |

Theoretical and Computational Studies of 2 Acetyl 4 Phenylcyclohexanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, which are based on the principles of quantum mechanics, can provide detailed information about electron distribution, orbital energies, and bonding characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.

For 2-Acetyl-4-phenylcyclohexanone, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, it would be expected that the oxygen atoms of the acetyl and ketone groups would have significant contributions to the HOMO, making them potential sites for protonation or interaction with electrophiles. Conversely, the LUMO would likely be distributed over the carbonyl carbons, indicating their susceptibility to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual calculations, as no specific studies are available.)

| Orbital | Energy (eV) | Key Atomic Contributions |

| HOMO | -6.5 | O (carbonyl), O (acetyl), Phenyl ring π-system |

| LUMO | -1.2 | C (carbonyl), C (acetyl) |

| HOMO-LUMO Gap | 5.3 | - |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method is invaluable for understanding electron delocalization, hyperconjugative interactions, and the nature of chemical bonds.

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis for Selected Interactions in this compound (Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O, carbonyl) | σ* (C-C, adjacent) | 2.5 |

| σ (C-H, axial) | σ* (C-C, ring) | 1.8 |

| π (Phenyl) | π* (Carbonyl) | 0.9 |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. The cyclohexanone (B45756) ring can adopt various conformations, and rotation around single bonds allows the acetyl and phenyl groups to assume different orientations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Molecular mechanics methods offer a computationally efficient way to explore the conformational landscape of a molecule. These methods use classical physics to approximate the potential energy of a molecule as a function of its geometry. For this compound, molecular mechanics could be used to perform a systematic search for low-energy conformations by rotating the substituents and allowing the ring to pucker.

Semi-empirical methods, which incorporate some quantum mechanical principles but use parameters derived from experimental data, can provide a more refined look at the electronic effects influencing conformational preferences at a lower computational cost than full quantum chemical calculations.

Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost. DFT calculations would be employed to optimize the geometries of the various conformational isomers of this compound identified through molecular mechanics or other search methods. This would provide accurate relative energies of the conformers, allowing for the determination of the most stable (ground state) conformation.

For this compound, the key conformational questions would revolve around whether the phenyl and acetyl groups prefer axial or equatorial positions on the cyclohexanone ring. DFT calculations would provide the energy differences between these conformers, taking into account both steric and electronic effects.

Table 3: Hypothetical Relative Energies of this compound Conformers from DFT Calculations (Note: This table is for illustrative purposes only.)

| Phenyl Group Position | Acetyl Group Position | Relative Energy (kcal/mol) |

| Equatorial | Equatorial | 0.00 |

| Equatorial | Axial | 2.1 |

| Axial | Equatorial | 3.5 |

| Axial | Axial | 5.8 |

While quantum chemical calculations provide information about static structures and their relative energies, Molecular Dynamics (MD) simulations can reveal the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, an MD simulation could be used to study the conformational transitions between different chair and boat forms of the cyclohexanone ring and the rotational dynamics of the phenyl and acetyl substituents. By running the simulation at a specific temperature, one can observe the flexibility of the molecule and the timescales of different conformational changes. This provides a more realistic picture of the molecule's behavior in a real-world environment.

No Theoretical and Computational Studies Found for this compound

Despite a comprehensive search for theoretical and computational chemistry literature, no specific studies focusing on the chemical compound this compound were identified. As a result, the detailed analysis requested, including prediction of spectroscopic parameters, elucidation of reaction mechanisms, and in silico design of novel derivatives, cannot be provided at this time.

The investigation sought to uncover research pertaining to several key areas of computational chemistry as they apply to this compound:

Prediction of Spectroscopic Parameters: This would involve the use of computational methods, such as Density Functional Theory (DFT), to calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. Such theoretical data is invaluable for complementing experimental characterization and aiding in structural elucidation.

Reaction Mechanism Elucidation: Computational chemistry provides powerful tools to explore the intricate details of chemical reactions. This includes locating transition states, calculating reaction pathways using Intrinsic Reaction Coordinate (IRC) methods, and understanding the energetic barriers involved.

Solvation Effects: The role of the solvent in chemical reactions and conformational preferences is a critical aspect of chemical reactivity. Computational models can simulate these effects, providing insights into how the solvent medium influences the behavior of a molecule.

In Silico Design of Novel Derivatives: By using the structure of this compound as a scaffold, computational methods can be employed to design and predict the properties of new, related molecules with potentially enhanced or novel characteristics.

While general methodologies and studies on other organic molecules in these areas are abundant, their application to this compound has not been reported in the available scientific literature. The absence of such dedicated research means that the specific data required to populate the requested article sections, including data tables of predicted spectroscopic values and detailed findings on reaction pathways, does not exist.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for this compound. Further experimental and computational research on this particular compound is needed to provide the insights sought in the user's request.

Derivatization and Analogue Synthesis Based on 2 Acetyl 4 Phenylcyclohexanone

Strategic Modification of the Acetyl Group for Functional Diversification

The acetyl group, as part of a β-dicarbonyl functionality, is a primary site for chemical modification due to the acidity of its α-protons and the electrophilicity of its carbonyl carbon. youtube.comvpscience.org This dual reactivity allows for a broad range of transformations, leading to significant functional diversification.

One common strategy involves the deprotonation of the α-carbon (the methylene (B1212753) group between the two carbonyls) using a suitable base, creating a highly stabilized enolate. vpscience.org This nucleophilic enolate can then react with various electrophiles in SN2 reactions. umb.edu For instance, alkylation with alkyl halides introduces new carbon chains, while acylation with acyl chlorides or anhydrides can yield more complex tri-carbonyl systems.

Another avenue for diversification is through condensation reactions. The acetyl carbonyl can react with hydrazines or hydroxylamine (B1172632) to form five-membered heterocyclic rings, such as pyrazoles and isoxazoles, respectively. These reactions significantly alter the core structure and introduce new heteroatomic functionalities. The condensation of 2-acylcycloalkanones with reagents like cyanothioacetamide has been used to prepare complex heterocyclic systems such as isoquinolines. researchgate.net

The acetyl group can also be transformed into other functional groups. For example, it can be converted into an enamine by reacting with a secondary amine or an enol ether through reaction with an alcohol under acidic conditions. These modifications alter the electronic properties and reactivity of the β-dicarbonyl system.

| Reaction Type | Reagent(s) | Resulting Functional Group/Structure | Potential Utility |

|---|---|---|---|

| Alkylation | Base (e.g., NaOEt), Alkyl Halide (R-X) | α-Alkyl-β-dicarbonyl | Introduction of steric bulk, new carbon chains |

| Condensation | Hydrazine (NH₂NH₂) | Fused Pyrazole (B372694) Ring | Creation of novel heterocyclic scaffolds mdpi.com |

| Condensation | Hydroxylamine (NH₂OH) | Fused Isoxazole Ring | Synthesis of different heterocyclic systems |

| Enamine Formation | Secondary Amine (e.g., Pyrrolidine) | β-Enaminone | Modulation of electronic properties, synthetic intermediate |

Functionalization and Substitution Patterns on the Cyclohexanone (B45756) Ring

The cyclohexanone ring offers several positions for functionalization, primarily the α-carbons (C3 and C6) and the ketone carbonyl group itself. Reactions at these sites can introduce new substituents, alter the ring conformation, and create new stereocenters.

The carbonyl group at C1 can be selectively reduced using hydride reagents like sodium borohydride (B1222165) to yield a corresponding cyclohexanol. nih.gov This introduces a hydroxyl group, which can serve as a handle for further derivatization, such as esterification or etherification. The stereoselectivity of this reduction can often be controlled by the choice of reagent and reaction conditions.

The α-positions of the cyclohexanone are susceptible to electrophilic substitution. wikipedia.org For example, halogenation can occur at the α-carbon under acidic or basic conditions. The resulting α-halo ketone is a valuable intermediate for subsequent nucleophilic substitution reactions or elimination reactions to introduce unsaturation (a double bond) into the ring, forming a cyclohexenone derivative. researchgate.net

Furthermore, the enolate formed from the cyclohexanone can be alkylated, though regioselectivity can be a challenge given the presence of the other acidic protons in the β-dicarbonyl system. Under specific conditions, it is possible to direct alkylation to the C6 position.

| Position | Reaction Type | Reagent(s) | Resulting Modification |

|---|---|---|---|

| C1 (Carbonyl) | Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol (Hydroxyl Group) |

| C1 (Carbonyl) | Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene (Exocyclic Double Bond) |

| C3 / C6 (α-Carbon) | Halogenation | Br₂ / Acetic Acid | α-Bromo Ketone |

| C3 / C6 (α-Carbon) | Alkylation | LDA, Alkyl Halide (R-X) | α-Alkyl Cyclohexanone |

Derivatization of the Phenyl Moiety for Altered Electronic and Steric Properties

Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation can be employed. The existing phenyl group is typically activating and directs incoming electrophiles to the ortho and para positions.

| Reaction | Reagent(s) | Substituent (Example) | Position | Electronic Effect |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | para- | Strongly Electron-Withdrawing |

| Halogenation | Br₂, FeBr₃ | -Br | para- | Weakly Electron-Withdrawing (Inductive), Donating (Resonance) |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | -CH₃ | para- | Weakly Electron-Donating |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | -COCH₃ | para- | Moderately Electron-Withdrawing |

Stereochemical Control in the Synthesis of 2-Acetyl-4-phenylcyclohexanone Analogues

The this compound scaffold contains at least two stereocenters (at C2 and C4), meaning it can exist as multiple stereoisomers. The synthesis of analogues with specific stereochemistries is crucial, as different isomers can have distinct physical and chemical properties. Achieving stereochemical control is a significant challenge and a key focus in the synthesis of highly substituted cyclohexanones. beilstein-journals.orgnih.gov

Diastereoselective synthesis can be achieved through various cascade or domino reactions, such as Michael-aldol reactions. nih.gov These methods can create multiple contiguous stereocenters with high diastereoselectivity (up to >20:1 dr). nih.gov The choice of catalyst (organocatalysts or metal-based catalysts) and reaction conditions plays a pivotal role in dictating the stereochemical outcome. For instance, base-catalyzed Michael-aldol domino reactions have been shown to produce polyfunctional cyclohexanones with excellent diastereoselectivity. nih.gov

Enantioselective synthesis, which produces a specific enantiomer, can be accomplished using chiral catalysts or auxiliaries. Asymmetric transfer hydrogenation reactions using chiral ruthenium catalysts, for example, have been used to prepare optically active cyclohexenone derivatives, which can serve as precursors for more complex analogues. mdpi.com Controlling the stereochemistry is essential for applications where specific three-dimensional arrangements are required, such as in materials science or catalysis.

Structure-Property Relationship Studies of this compound Derivatives in Non-Clinical Contexts

Systematic derivatization of the this compound core allows for the investigation of structure-property relationships (SPR). By correlating specific structural modifications with changes in physicochemical properties, researchers can design new molecules with tailored functionalities for various non-clinical applications.

For instance, modifying the phenyl ring with different organophosphorus groups can tune the electronic properties of the molecule, a strategy used in the development of materials for organic light-emitting diodes (OLEDs). mdpi.com The introduction of phosphine (B1218219) groups (electron-donating) or phosphonium (B103445) groups (electron-accepting) could modulate the compound's fluorescence and phosphorescence properties.

Similarly, the synthesis of derivatives with extended conjugation, perhaps by creating a cyclohexenone and adding conjugated substituents to the phenyl ring, could lead to novel dyes or molecular sensors. The relationship between the type and position of substituents and the resulting absorption and emission spectra could be systematically studied.

In the field of catalysis, derivatives of this compound could be explored as ligands for transition metal catalysts. The steric and electronic properties, controlled by substituents on both the cyclohexanone and phenyl rings, would influence the catalytic activity and selectivity of the resulting metal complex. An SPR study in this context would involve synthesizing a library of derivatives and testing their performance in a benchmark chemical reaction.

| Structural Modification | Potential Application Area | Property to Investigate | Rationale |

|---|---|---|---|

| Addition of a dansyl or pyrene (B120774) group to the phenyl ring | Fluorescent Probes | Fluorescence quantum yield, solvatochromism | Creates a fluorescent molecule whose emission may be sensitive to its local environment. |

| Formation of a fused pyrazole ring and subsequent N-alkylation | Organocatalysis | Catalytic efficiency and enantioselectivity in aldol (B89426) reactions | Creates a chiral heterocyclic scaffold that could act as a catalyst. |

| Introduction of long alkyl chains on the cyclohexanone ring | Liquid Crystals | Mesophase behavior, transition temperatures | The rigid core with flexible chains is a common motif in liquid crystal design. |

| Polymerization of vinyl-substituted phenyl derivatives | Specialty Polymers | Glass transition temperature, refractive index | Incorporates the bulky, rigid cyclohexanone structure into a polymer backbone. |

Emerging Trends and Future Research Directions for 2 Acetyl 4 Phenylcyclohexanone

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

The synthesis of complex organic molecules, including derivatives of 2-Acetyl-4-phenylcyclohexanone, has traditionally relied on the expertise and intuition of chemists. However, the advent of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing this field by introducing data-driven approaches to synthetic planning. acs.org These technologies can analyze vast databases of chemical reactions to predict viable synthetic routes for target molecules, a process known as computer-aided synthesis planning (CASP). acs.org

For a molecule like this compound, AI can be employed in several key areas:

Retrosynthesis Prediction : AI models can propose novel retrosynthetic disconnections, suggesting potential starting materials and reaction pathways that a human chemist might not consider. uib.no This can lead to more efficient and economical syntheses of complex derivatives.

Reaction Condition Optimization : ML algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation involving the acetyl or ketone functionalities of the core structure.

Forward Reaction Prediction : Given a set of reactants and reagents, AI tools can predict the most likely product, which helps in validating proposed synthetic steps and avoiding failed experiments. rsc.org

Different AI models, such as template-based, semi-template-based, and template-free models, offer various strategies for retrosynthesis prediction, each with unique advantages. uib.no The integration of these computational tools is expected to accelerate the discovery of new derivatives of this compound by making the "design-make-test-analyze" cycle faster and more efficient. acs.org

| AI/ML Approach | Description | Potential Application for this compound |

|---|---|---|

| Template-Based Retrosynthesis | Uses predefined reaction rules or "templates" extracted from known chemical reactions to suggest synthetic steps. | Predicting standard transformations like aldol (B89426) condensations or Knoevenagel reactions on the acetyl group. |

| Template-Free Retrosynthesis | Learns the underlying principles of chemical reactivity without explicit reaction templates, allowing for more novel predictions. | Discovering unconventional methods to form the cyclohexanone (B45756) ring or introduce novel functional groups. |

| Graph Neural Networks (GNNs) | Represents molecules as graphs and predicts reaction outcomes based on the graph structure, capturing complex atomic interactions. | Predicting regioselectivity in reactions involving both the acetyl and ring carbonyl groups. |

| Yield Prediction Models | Trained on reaction data to predict the expected yield of a chemical reaction under specific conditions. | Optimizing reaction conditions for synthesizing derivatives to maximize product output before entering the lab. |

Exploration of Novel Reactivities under Unconventional Conditions (e.g., Electrochemistry, Photochemistry)

Moving beyond traditional thermal reactions, the exploration of electrochemistry and photochemistry offers new avenues for transforming this compound. These methods can provide unique reactivity and selectivity, often under mild conditions.

Electrochemistry utilizes electrical current to drive chemical reactions, offering a reagent-free method for oxidation and reduction. For this compound, electrochemical methods could enable:

Reductive Coupling : The ketone or acetyl carbonyl groups could be coupled with other molecules, such as alkynes, through cathodic reduction to form complex tertiary alcohols. utwente.nl

Anodic Oxidation : Selective oxidation at positions alpha to the carbonyl groups could be achieved to introduce new functional groups without the need for harsh chemical oxidants.

Electrochemical Selenation : Functionalization with organoselenium compounds can be achieved electrochemically, providing intermediates for further synthesis. acs.org

Photochemistry uses light to access excited electronic states of molecules, leading to reactions that are often impossible in the ground state. The carbonyl groups in this compound are chromophores that can absorb UV light, opening up possibilities for:

[2+2] Cycloadditions : The enone tautomer of this compound could undergo photochemical [2+2] cycloaddition reactions with alkenes to form complex cyclobutane-containing polycyclic structures. bartleby.com

Norrish-Type Reactions : Intramolecular hydrogen abstraction or cleavage reactions could lead to novel ring-opened or rearranged products.

The de Mayo Reaction : Irradiation in the presence of an alkene could lead to the formation of a cyclobutanol (B46151) adduct, which can then undergo a retro-aldol fragmentation to yield a 1,5-diketone, effectively adding alkyl chains across a double bond. bartleby.com

| Methodology | Potential Reaction Type | Reactant Partner | Expected Product Class |

|---|---|---|---|

| Electrochemistry | Cathodic Reductive Coupling | Alkynes/Alkenes | Tertiary Alcohols |

| Electrochemistry | Anodic α-Functionalization | Methanol/Acetate (B1210297) | α-Alkoxylated/Acetoxylated Ketones |

| Photochemistry | [2+2] Cycloaddition | Alkenes | Bicyclic Cyclobutane Derivatives |

| Photochemistry | de Mayo Reaction | Alkenes | 1,5-Diketones |

Development of Green and Sustainable Synthesis Methods for Derivatives

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net For the synthesis of this compound derivatives, future research will focus on:

Green Catalysis : Employing reusable and non-toxic catalysts such as zeolites, clays, or biocatalysts to replace traditional stoichiometric reagents. researchgate.net For example, an acidic zeolite could be used to catalyze cyclization reactions to form coumarin (B35378) derivatives. researchgate.net

Alternative Energy Sources : Utilizing microwave irradiation or sonochemistry can dramatically reduce reaction times and energy input compared to conventional heating. researchgate.net Microwave-assisted synthesis has been shown to be effective for producing heterocyclic derivatives like quinolines. clairet.co.uk

Benign Solvents : Replacing volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or deep eutectic solvents.

Atom Economy : Designing reactions, such as addition reactions, that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste.

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

To fully optimize and control the synthesis of this compound derivatives, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial. Process Analytical Technology (PAT) provides tools for real-time, in situ monitoring of chemical reactions. mt.comacs.org

Advanced spectroscopic techniques can be integrated directly into the reaction vessel, providing continuous data without the need for sampling. youtube.com

In Situ FTIR (ReactIR) : Attenuated Total Reflectance (ATR) FTIR spectroscopy can monitor changes in functional groups in real-time. For reactions involving this compound, one could track the disappearance of the carbonyl stretch (around 1715 cm⁻¹) or the appearance of new functional group peaks. bartleby.comclairet.co.uk

Raman Spectroscopy : This technique is highly sensitive to symmetric vibrations and non-polar bonds, making it complementary to FTIR. uib.no It is particularly useful for monitoring reactions in aqueous media and for heterogeneous reactions involving solids. acs.orgclairet.co.uk

Process NMR Spectroscopy : NMR provides unparalleled structural detail, allowing for the unambiguous identification and quantification of reactants, intermediates, and products directly in the reaction mixture over time. iastate.eduacs.org This enables precise kinetic analysis and mechanistic investigation. rsc.org

The data gathered from these techniques allow for rapid optimization of reaction conditions, ensuring higher yields, better purity, and improved safety. acs.org

| Technique | Information Provided | Example Application |

|---|---|---|

| In Situ FTIR (ReactIR) | Concentration changes of functional groups (e.g., C=O, C-O). | Monitoring the rate of a condensation reaction by observing the consumption of the carbonyl group. |

| Raman Spectroscopy | Real-time data on molecular vibrations, ideal for non-polar bonds and aqueous systems. uib.no | Tracking the formation of a C=C bond during an elimination reaction. |

| Process NMR | Detailed structural information, quantification of species, and detection of intermediates. iastate.edu | Identifying and quantifying a transient enol or enolate intermediate during an alkylation reaction. |

Expanding the Scope of Application for this compound Beyond Current Paradigms

The unique structural features of this compound—a rigid cyclohexanone core, a phenyl substituent, and a reactive acetyl group—make it a promising starting point for materials and compounds beyond its traditional use as a synthetic intermediate.

Medicinal Chemistry : The phenylcyclohexanone motif is present in various biologically active molecules. For example, 4-phenylcyclohexanone (B41837) is a precursor for CCR2 antagonists used in treating inflammatory diseases. researchgate.net The additional acetyl group on this compound provides a handle to synthesize a diverse library of complex heterocyclic compounds, such as indazoles or quinolines, which are known to possess a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties. acs.org

Materials Science : The rigid phenylcyclohexane (B48628) core is a valuable component in the synthesis of advanced polymers. 4-Phenylcyclohexanone has been used to prepare new cardo diamine monomers for high-performance polymers. mt.comresearchgate.net The bifunctional nature of this compound could be exploited to create novel cross-linked polymers or functional materials with unique thermal and mechanical properties.

Agrochemicals : The development of new pesticides and herbicides often relies on novel molecular scaffolds. The derivatization of this compound could lead to new classes of compounds with potential applications in agriculture.

By exploring these emerging trends, the scientific community can continue to unlock the full potential of this compound as a valuable building block in modern chemical science.

Q & A

Basic: What are the standard synthetic routes for 2-Acetyl-4-phenylcyclohexanone, and how do reaction conditions influence yield?

Answer:

this compound can be synthesized via Friedel-Crafts acylation, where acetyl groups are introduced to the cyclohexanone backbone. Alternative routes include Claisen-Schmidt condensation between substituted acetophenones and cyclohexanone derivatives. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst choice (e.g., AlCl₃ vs. Brønsted acids) critically impact regioselectivity and yield. For example, AlCl₃-catalyzed reactions favor ketone formation but require anhydrous conditions to prevent hydrolysis . Optimization via Design of Experiments (DoE) is recommended to balance competing pathways.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm structural motifs (e.g., acetyl protons at δ 2.1–2.3 ppm; aromatic protons from the phenyl group at δ 7.2–7.5 ppm) .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation patterns, ensuring purity >98% .

- IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) validate functional groups .

Basic: How does the stability of this compound vary under different storage conditions?

Answer:

The compound is sensitive to light and moisture. Storage in amber glass vials under inert gas (argon/nitrogen) at –20°C prevents ketone oxidation and hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed properly . Avoid prolonged exposure to acidic/basic environments to prevent retro-aldol reactions.

Advanced: What strategies enable enantioselective synthesis of this compound for chiral studies?

Answer:

Enantioselective routes involve asymmetric catalysis:

- Organocatalysis : Proline-derived catalysts induce axial chirality during cyclization, achieving enantiomeric excess (ee) up to 85% .

- Metal Catalysis : Chiral Ru or Pd complexes (e.g., BINAP ligands) facilitate hydrogenation of precursor enones, though steric hindrance from the phenyl group may reduce ee to ~70% .

Post-synthesis, chiral HPLC (Chiralpak AD-H column) resolves enantiomers for pharmacological profiling .

Advanced: How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?

Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict:

- Electrophilic Aromatic Substitution (EAS) : Meta-directing effects of the acetyl group in nitration/sulfonation reactions.

- Nucleophilic Attack : Steric accessibility of the ketone group for Grignard additions.

Tools like Reaxys and Pistachio validate synthetic pathways by comparing predicted vs. experimental yields .

Advanced: What metabolic pathways are hypothesized for this compound in biological systems?

Answer:

In vitro studies suggest:

- Phase I Metabolism : Cytochrome P450 enzymes (CYP3A4) oxidize the acetyl group to carboxylic acid derivatives.

- Phase II Metabolism : Glucuronidation at the hydroxylated intermediate enhances solubility for excretion.

Contradictions arise in rodent vs. human microsomal assays, necessitating isotopic labeling (¹⁴C) to track metabolite distribution .